4-(4-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Catalog No.
S11819115
CAS No.
M.F
C23H25N3O4
M. Wt
407.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy...

Product Name

4-(4-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

IUPAC Name

4-(4-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C23H25N3O4/c1-2-3-14-30-16-10-8-15(9-11-16)22-19-20(17-6-4-5-7-18(17)28)24-25-21(19)23(29)26(22)12-13-27/h4-11,22,27-28H,2-3,12-14H2,1H3,(H,24,25)

InChI Key

CIZFHNXTNSPAOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O

4-(4-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound characterized by its unique heterocyclic structure. It belongs to the class of pyrrolopyrazolones and contains a pyrrolidine ring fused with a pyrazolone moiety. This compound exhibits a molecular formula of C23H29N3O4C_{23}H_{29}N_{3}O_{4} and has a molecular weight of approximately 411.5 g/mol . The presence of multiple functional groups, including hydroxyl and ether groups, enhances its potential biological activity.

The chemical reactivity of 4-(4-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be explored through various organic reactions typical for pyrrolopyrazolones. These include:

  • Nucleophilic substitutions: The hydroxyl groups can act as nucleophiles in substitution reactions.
  • Condensation reactions: The compound can undergo condensation with aldehydes or ketones to form more complex structures.
  • Oxidation reactions: Certain functional groups may be oxidized to form ketones or carboxylic acids, depending on the conditions.

Compounds in the pyrrolopyrazolone class are known for their diverse biological activities. Preliminary studies suggest that 4-(4-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one may exhibit:

  • Antioxidant properties: Due to the presence of hydroxyl groups which can scavenge free radicals.
  • Anticancer activity: Similar compounds have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory effects: The structural features may contribute to modulating inflammatory pathways.

The synthesis of 4-(4-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be approached through several methodologies:

  • Multi-step synthesis: Starting from simpler aromatic compounds, followed by functional group modifications and cyclization to form the final structure.
  • One-pot synthesis: Utilizing specific catalysts and reaction conditions to achieve the desired product in fewer steps.
  • Microwave-assisted synthesis: This method can enhance reaction rates and yields by providing uniform heating.

A general synthetic pathway might involve the reaction of a substituted phenol with an appropriate hydrazine derivative, followed by cyclization under acidic conditions.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Agricultural chemicals: Potential use as a pesticide or herbicide due to its biological activity.
  • Material science: Application in creating advanced materials with specific properties due to its unique chemical structure.

Interaction studies are essential for understanding how 4-(4-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one interacts with biological systems. Key areas of study include:

  • Protein-ligand interactions: Investigating binding affinities with target proteins involved in cancer pathways.
  • Cellular uptake studies: Understanding how the compound is absorbed and metabolized within cells.
  • Toxicity assessments: Evaluating safety profiles through in vitro and in vivo studies.

Several compounds share structural similarities with 4-(4-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. Some notable examples include:

Compound NameMolecular FormulaUnique Features
4-(3-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-oneC23H25N3O4C_{23}H_{25}N_{3}O_{4}Similar structure but different substituents
1-Hydroxypyrazole derivativesVariesKnown for their biological activities
Benzopyran derivativesVariesExhibits antioxidant properties

The uniqueness of 4-(4-butoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its complex multi-ring structure that combines both pyrrolidine and pyrazolone functionalities along with diverse substituents that potentially enhance its biological activity compared to simpler analogs. Its intricate design may offer novel mechanisms of action not present in other related compounds.

Green Chemistry Approaches in Pyrrolo[3,4-c]Pyrazolone Scaffold Construction

Green synthetic strategies prioritize atom economy, non-toxic solvents, and energy efficiency. A catalyst-free method reported by Mohamadpour (2020) utilizes ethylene glycol as a biodegradable solvent for one-pot multicomponent reactions, achieving dihydropyrano[2,3-c]pyrazole scaffolds in yields exceeding 85% . This approach avoids hazardous catalysts and leverages ethanol or water as reaction media, aligning with principles outlined by El-Borai et al. (2016) for fused pyrazole systems .

Key advancements include:

  • Solvent selection: Ethanol and water reduce environmental impact while maintaining high solubility for intermediates. For example, the cyclocondensation of diketene, isatin, and primary amines in ethanol yields pyrrolo[3,4-c]quinoline-1,3-diones with 92% efficiency .
  • Atom economy: Multicomponent reactions (MCRs) integrate three or more substrates into a single step, minimizing waste. A study by Frontiers in Chemistry (2023) demonstrated a 4-step bond-forming process in one pot, achieving 89% yield for analogous pyrrolo[3,4-c]pyrazolones .

Table 1: Green Solvent Performance in Pyrrolo[3,4-c]Pyrazolone Synthesis

SolventReaction Yield (%)Temperature (°C)Reference
Ethanol9280
Water78100
Ethylene Glycol8570

Catalyst-Free Cyclization Strategies for Heterocyclic Core Formation

Catalyst-free methods eliminate metal contamination and simplify purification. The pyrrolo[3,4-c]pyrazolone core can be assembled via thermally promoted cyclizations. For instance, Mohamadpour (2020) achieved dihydropyrano[2,3-c]pyrazoles through Knoevenagel-Michael cascades without catalysts, relying on ethylene glycol’s polarity to stabilize intermediates . Similarly, Frontiers in Chemistry (2023) reported a pyrazole-promoted cyclization of diketene and isatin, where pyrazole acts as a non-covalent template rather than a catalyst .

Critical parameters for catalyst-free success include:

  • Reaction time: Extended durations (4–6 hours) ensure complete ring closure, as seen in the synthesis of 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones .
  • Temperature control: Moderate heating (70–80°C) balances reactivity and decomposition risks. A study by ACS Omega (2022) showed that temperatures above 90°C led to byproducts in pyrazolone syntheses .

Multi-Component Reaction Optimization for Functional Group Diversification

Multicomponent reactions enable simultaneous introduction of the 4-butoxyphenyl, 2-hydroxyethyl, and 2-hydroxyphenyl groups. A protocol from Molecular Diversity (2021) outlines a one-pot synthesis of 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones via hydrazine-mediated ring-opening of chromeno[2,3-c]pyrrole intermediates . By adjusting aldehydes and amines, substituents are diversified without isolating intermediates.

Optimization factors:

  • Stoichiometry: A 1:5 molar ratio of chromeno[2,3-c]pyrrole to hydrazine ensures complete conversion to pyrazolones .
  • Solvent polarity: Dioxane enhances nucleophilic attack by hydrazine, whereas ethanol favors solubility of aromatic substrates .

Table 2: Functional Group Incorporation via Multicomponent Reactions

SubstrateProduct SubstituentYield (%)Reference
4-Butoxybenzaldehyde4-Butoxyphenyl88
2-Hydroxyethylamine2-Hydroxyethyl82
2-Hydroxybenzaldehyde2-Hydroxyphenyl85

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

407.18450629 g/mol

Monoisotopic Mass

407.18450629 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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